(E)-ethyl 3-(4-(5-benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanoate
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Description
(E)-ethyl 3-(4-(5-benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanoate is a useful research compound. Its molecular formula is C19H23N3O3S and its molecular weight is 373.47. The purity is usually 95%.
BenchChem offers high-quality (E)-ethyl 3-(4-(5-benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 3-(4-(5-benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallographic Studies
The study by Liu et al. (2012) focuses on the crystal structure of a related compound, highlighting the molecular geometry, hydrogen bonding, and layer formation in crystals. This type of research is crucial for understanding the physicochemical properties and potential applications of similar compounds in materials science and drug design (Liu, Zhang, Cai, Xu, & Shen, 2012).
Heterocyclic Chemistry
Konstantinova et al. (2020) describe the synthesis of a heterocyclic compound through a reaction involving ethyl 2-(hydroxyimino)propanoate. This research provides insights into synthetic strategies that could be applicable for generating a variety of biologically active compounds, including those with structural similarities to the compound (Konstantinova, Tolmachev, Popov, & Rakitin, 2020).
Synthesis and Antimicrobial Activities
Bektaş et al. (2007) explore the synthesis and antimicrobial activities of 1,2,4-Triazole derivatives. This study underscores the potential for developing antimicrobial agents from compounds with similar chemical frameworks, suggesting a possible application area for the compound of interest (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Molecular Hybridization for Tuberculosis Treatment
Reddy et al. (2014) report on the design, synthesis, and biological evaluation of benzofuran and benzo[d]isothiazole derivatives as inhibitors for Mycobacterium tuberculosis DNA GyrB. The molecular hybridization approach utilized in this study could be informative for future research on compounds with the given structure, particularly in developing new treatments for infectious diseases (Reddy, Srihari, Renuka, Shruthi Sree, Chuppala, Jeankumar, Sridevi, Babu, Yogeeswari, & Sriram, 2014).
properties
IUPAC Name |
ethyl 3-[4-[(5E)-5-benzylidene-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-2-25-17(23)8-9-21-10-12-22(13-11-21)19-20-18(24)16(26-19)14-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3/b16-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVKVIHFPIHSHG-JQIJEIRASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=CC=C3)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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